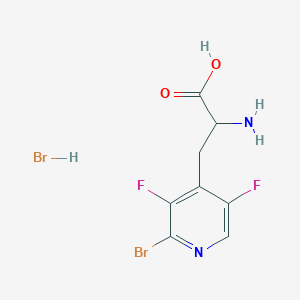
2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide is a chemical compound with the molecular formula C8H7BrF2N2O2·HBr It is a derivative of propanoic acid and contains a pyridine ring substituted with bromine and fluorine atoms
準備方法
The synthesis of 2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of a pyridine derivative, followed by the introduction of an amino group and the formation of the propanoic acid moiety. The final step involves the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often require specific reagents and catalysts to achieve high yields and purity .
化学反応の分析
2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino and propanoic acid groups can participate in oxidation and reduction reactions under suitable conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group and the substituted pyridine ring allows it to bind to active sites, potentially inhibiting or modulating the activity of the target molecules. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar compounds include other amino acid derivatives with substituted pyridine rings. For example:
2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid: Lacks the bromine atom but has similar structural features.
3-Amino-2-bromo-5-fluoropyridine: Contains a similar pyridine ring with different substitution patterns.
2-Amino-3-(benzofuran-2-yl)propanoic acid: Contains a benzofuran ring instead of a pyridine ring, offering different chemical properties.
These comparisons highlight the unique combination of bromine and fluorine substitutions in 2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide, which can influence its reactivity and applications.
生物活性
2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid; hydrobromide is a synthetic compound that belongs to a class of amino acids with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name: 2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid; hydrobromide
- Molecular Formula: C8H8BrF2N2O2
- Molecular Weight: 267.06 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. It is hypothesized to act as an inhibitor or modulator of certain pathways related to neurotransmission and metabolic processes.
Biological Activity
- Neuroprotective Effects : Research indicates that derivatives of pyridine-based amino acids can exhibit neuroprotective properties. This compound may influence glutamate receptors, potentially reducing excitotoxicity in neuronal cells.
- Antimicrobial Activity : Some studies suggest that similar compounds have shown efficacy against various bacterial strains. The presence of bromine and fluorine substituents may enhance the antimicrobial properties through increased lipophilicity and interaction with microbial membranes.
- Anti-inflammatory Properties : The compound has been noted for its potential to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.
Study 1: Neuroprotective Activity
A study conducted on neuronal cell lines demonstrated that treatment with 2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid reduced cell death induced by glutamate exposure. The results indicated a significant decrease in reactive oxygen species (ROS) production, suggesting an antioxidant mechanism.
Study 2: Antimicrobial Efficacy
In vitro tests showed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate efficacy.
Data Table: Biological Activities Summary
特性
IUPAC Name |
2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2N2O2.BrH/c9-7-6(11)3(4(10)2-13-7)1-5(12)8(14)15;/h2,5H,1,12H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLPBGYGTNLBNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)F)CC(C(=O)O)N)F.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













